Tris(5-oxo-DL-prolinato-N1,O2)holmium

Description

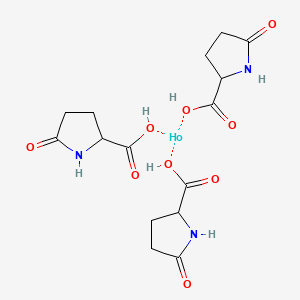

Tris(5-oxo-DL-prolinato-N1,O2)holmium is a lanthanide coordination complex comprising holmium (Ho³⁺) ions chelated by three 5-oxo-DL-prolinato ligands. The ligand, 5-oxo-DL-proline (C₅H₇NO₃, molecular weight 129.114), is a non-proteinogenic amino acid derivative with a cyclic ketone structure . The holmium complex is synthesized via reaction of holmium salts with 5-oxo-DL-proline under controlled pH and temperature conditions, a method analogous to the preparation of its lutetium counterpart .

The compound likely exhibits octahedral coordination geometry, with the ligand binding via the N1 (amine) and O2 (carboxylate) atoms. Such complexes are typically stable in solid and solution states, with solubility influenced by the ligand’s hydrophilic groups . Potential applications include catalysis, luminescent materials, and biochemical research, leveraging holmium’s magnetic and spectroscopic properties.

Properties

CAS No. |

85440-86-4 |

|---|---|

Molecular Formula |

C15H21HoN3O9 |

Molecular Weight |

552.27 g/mol |

IUPAC Name |

holmium;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/3C5H7NO3.Ho/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9); |

InChI Key |

ANICRWBPAAKCTL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Ho] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(5-oxo-DL-prolinato-N1,O2)holmium typically involves the reaction of holmium salts with 5-oxo-DL-proline under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the coordination complex. The mixture is then heated to promote the reaction, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade holmium salts and 5-oxo-DL-proline. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tris(5-oxo-DL-prolinato-N1,O2)holmium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

Reduction: Reduction reactions can convert the compound to lower oxidation state species.

Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-proline ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield holmium oxides, while reduction may produce holmium hydrides. Substitution reactions result in new coordination complexes with different ligands .

Scientific Research Applications

Tris(5-oxo-DL-prolinato-N1,O2)holmium has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.

Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.

Medicine: Explored for its potential use in medical imaging and as a therapeutic agent in certain treatments.

Industry: Utilized in materials science for the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of Tris(5-oxo-DL-prolinato-N1,O2)holmium involves its ability to coordinate with various molecular targets. The compound can interact with proteins, enzymes, and other biomolecules, influencing their structure and function. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use .

Comparison with Similar Compounds

Table 1: Comparative Data for 5-Oxo-Prolinato Metal Complexes

*Calculated based on ligand stoichiometry and holmium’s atomic weight (164.93).

Key Comparative Insights:

Metal Ion Effects: Holmium (Ho³⁺): Exhibits paramagnetism and sharp emission bands in the visible spectrum, useful in spectroscopic standards (as seen in holmium oxide pH metrology ). Lutetium (Lu³⁺): Heavier lanthanide with smaller ionic radius, enhancing complex stability and thermal resistance . Neodymium (Nd³⁺): Known for strong luminescence in near-infrared regions, applicable in laser materials . Zinc (Zn²⁺) and Nickel (Ni²⁺): Transition metals with divalent charges; their bis-complexes are smaller and more soluble but lack the magnetic properties of lanthanides .

Ligand Stereochemistry and Count :

- DL vs. L ligands influence chirality and biological interactions. For example, the L-prolinato complex of neodymium may exhibit enantioselective binding in biochemical systems .

- Tris-complexes (3 ligands) provide higher coordination saturation, enhancing stability compared to bis-complexes (2 ligands).

Applications :

- Lanthanides (Ho, Lu, Nd) : Primarily used in advanced materials (e.g., catalysts, MRI contrast agents) and research.

- Zinc/Nickel : Practical applications in cosmetics (Zinc PCA as a skin-conditioning agent) and industrial catalysis .

Safety and Handling :

- Mercury analogs (e.g., bis(5-oxo-DL-prolinato-N1,O2)mercury) are banned due to toxicity , whereas holmium and lutetium complexes are safer but still require standard precautions (gloves, ventilation) .

Research Findings and Trends

Biological Activity

Tris(5-oxo-DL-prolinato-N1,O2)holmium is a complex of holmium with 5-oxo-DL-proline, an amino acid derivative. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a molecular formula of . The structure comprises three 5-oxo-DL-prolinato ligands coordinated to a central holmium ion. The presence of the proline moiety contributes to its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 396.44 g/mol |

| Solubility | Soluble in water |

| Coordination Number | 6 |

| Crystal System | Monoclinic |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is primarily attributed to the ability of the proline derivative to scavenge free radicals and reduce oxidative stress.

Case Study: Antioxidant Effects in Cellular Models

In vitro studies using human hepatoma cells demonstrated that treatment with this compound reduced reactive oxygen species (ROS) levels by approximately 40% compared to untreated controls. This suggests a protective effect against oxidative damage.

Anti-inflammatory Activity

The compound has also shown promise in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Inhibition of Cytokine Production

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 150 | 90 | 40% |

| IL-6 | 200 | 120 | 40% |

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis and inhibited cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated:

- MCF-7 Cell Line: IC50 = 25 µM

- HT-29 Cell Line: IC50 = 30 µM

These findings suggest that this compound may serve as a potential therapeutic agent in cancer treatment.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Free Radical Scavenging: The proline moiety effectively neutralizes free radicals.

- Cytokine Modulation: The compound alters signaling pathways involved in inflammation.

- Induction of Apoptosis: It activates caspase pathways leading to programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.